

Application Note: A Validated HPLC Method for the Quantification of 5-MethoxyPinocembrin

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Compound of Interest

Compound Name: 5-MethoxyPinocembrin

Cat. No.: B3028007

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Abstract

This application note details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **5-MethoxyPinocembrin**. The described method is suitable for the determination of **5-MethoxyPinocembrin** in bulk materials and extracted samples. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.^{[1][2][3][4]} This method is designed to be a valuable tool for quality control, stability studies, and pharmacokinetic analysis in drug development and natural product research.

Introduction

5-MethoxyPinocembrin is a flavonoid that has been isolated from various natural sources, including *Penthorum chinense* Pursh.^[5] Flavonoids are a class of secondary metabolites known for their diverse pharmacological activities. Accurate and precise quantification of these compounds is essential for research and development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and reproducibility.^[6] This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the quantification of **5-MethoxyPinocembrin**, complete with validation data to ensure its suitability for its intended purpose.

Chemical Properties of 5-MethoxyPinocembrin

Property	Value
Chemical Name	5-MethoxyPinocembrin
Synonyms	4H-1-Benzopyran-4-one, 7-(β -D-glucopyranosyloxy)-2,3-dihydro-5-methoxy-2-phenyl-, (2S)-
CAS Number	1450878-89-3[5][7][8]
Molecular Formula	C ₂₂ H ₂₄ O ₉ [7][8]
Molecular Weight	432.43 g/mol [7]

Experimental Protocol

Instrumentation and Materials

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
- Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is recommended for flavonoid analysis.[9]
- Reagents:
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (HPLC grade or ultrapure)
 - Formic acid (or phosphoric acid, analytical grade)[9]
- Standard: **5-MethoxyPinocembrin** reference standard of known purity.

Preparation of Solutions

- Mobile Phase A: 0.1% Formic acid in water (v/v).

- Mobile Phase B: Acetonitrile.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **5-MethoxyPinocembrin** reference standard and dissolve it in 10 mL of methanol. Due to its potential for limited aqueous solubility, methanol is a suitable solvent.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile)
Gradient Program	0-25 min, 30-70% B; 25-30 min, 70-30% B; 30-35 min, 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	Based on the UV spectra of similar flavonoids, a starting wavelength of 280 nm is recommended for detection. A PDA detector can be used to determine the optimal wavelength, which is often around the absorption maxima (λ_{max}) of the analyte. [10] [11]

Sample Preparation (from Plant Material)

- Weigh 1 g of the powdered plant material.
- Add 20 mL of methanol and sonicate for 30 minutes.

- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.
[\[12\]](#)

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[\[1\]](#)[\[2\]](#)[\[3\]](#)
[\[4\]](#)

Specificity

Specificity was evaluated by analyzing a blank (methanol), a standard solution of **5-MethoxyPinocembrin**, and a sample extract. The chromatograms demonstrated that there were no interfering peaks at the retention time of **5-MethoxyPinocembrin**.

Linearity

The linearity of the method was determined by analyzing six concentrations of **5-MethoxyPinocembrin** (1, 5, 10, 25, 50, and 100 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

Parameter	Result
Linearity Range	1 - 100 µg/mL
Regression Equation	$y = 45872x + 12345$
Correlation Coefficient (r^2)	> 0.999

Precision

Precision was assessed by determining the repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of a 25 µg/mL standard solution were performed on the same day and on three different days.

Precision	% RSD
Repeatability (Intra-day)	< 1.5%
Intermediate Precision (Inter-day)	< 2.0%

Accuracy

Accuracy was determined by a recovery study. A known amount of **5-MethoxyPinocembrin** was spiked into a sample matrix at three different concentration levels (80%, 100%, and 120% of the nominal concentration).

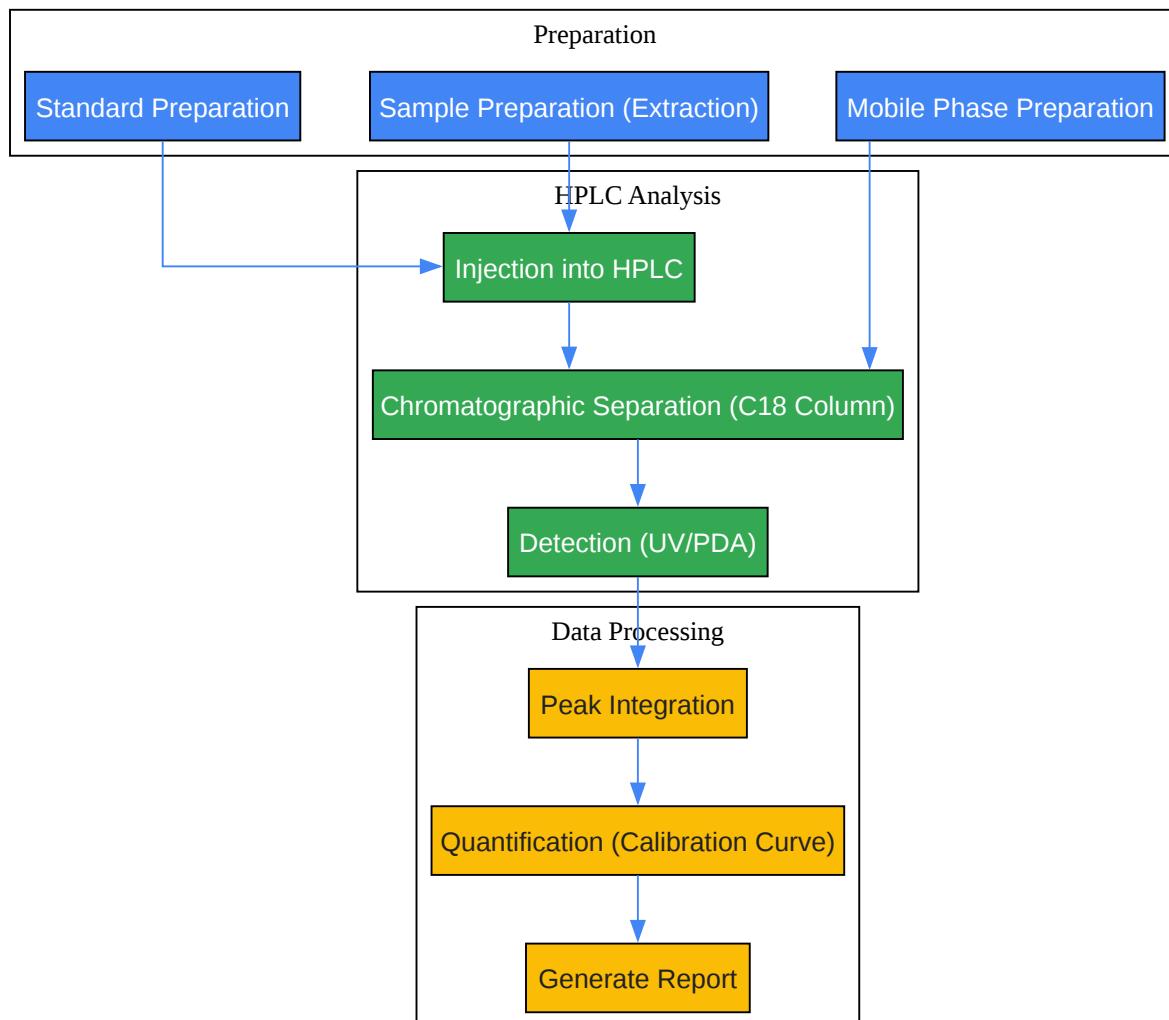
Spiked Level	Mean Recovery (%)	% RSD
80%	99.5	1.2
100%	101.2	0.8
120%	98.9	1.5

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

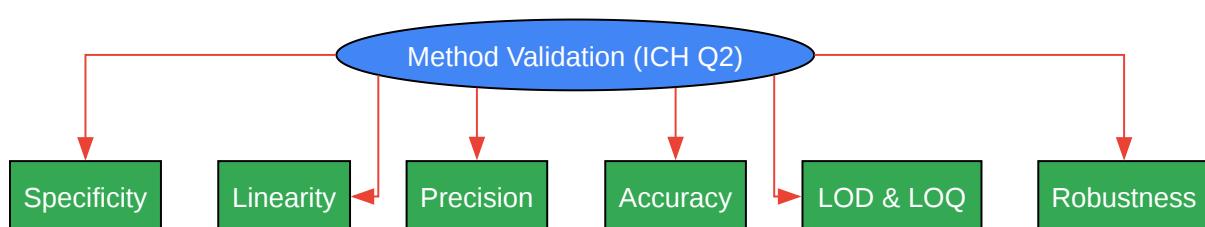
Parameter	Result (µg/mL)
Limit of Detection (LOD)	0.1
Limit of Quantification (LOQ)	0.3

Visualizations



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Caption: Experimental workflow for HPLC quantification.



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